An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.5]decan-1-one: Pathways and Mechanisms
An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.5]decan-1-one: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the 2-Azaspiro[4.5]decan-1-one Scaffold
The 2-azaspiro[4.5]decan-1-one core, a spirocyclic γ-lactam, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer distinct advantages in the design of novel therapeutics. Unlike their linear or more flexible counterparts, spirocyclic systems can present pharmacophoric features in a well-defined spatial arrangement, leading to enhanced binding affinity and selectivity for biological targets. This has led to the incorporation of the azaspiro[4.5]decane motif in a variety of biologically active compounds, including potent and selective enzyme inhibitors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as promising dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[1] The exploration of synthetic routes to this valuable scaffold is therefore of paramount importance for the continued development of innovative drug candidates.
This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-azaspiro[4.5]decan-1-one, with a focus on the underlying reaction mechanisms and practical experimental considerations.
I. The Beckmann Rearrangement: A Classic and Robust Approach
The Beckmann rearrangement is a cornerstone of lactam synthesis, offering a reliable method for the conversion of a cyclic ketone into the corresponding lactam via an oxime intermediate.[2][3][4] This two-step sequence is a powerful tool for the synthesis of 2-azaspiro[4.5]decan-1-one, starting from the readily available spiro[4.5]decan-2-one.
A. The Causality Behind the Beckmann Rearrangement
The transformation hinges on the conversion of the hydroxyl group of the oxime into a good leaving group, typically through protonation in the presence of a strong acid. This initiates a 1,2-alkyl migration, with the group anti-periplanar to the leaving group migrating to the electron-deficient nitrogen atom. The resulting nitrilium ion is then hydrolyzed to yield the lactam. The choice of acid catalyst is critical and can influence reaction rates and yields. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), and trifluoroacetic acid.
B. Experimental Protocol: Synthesis of a Constitutional Isomer, 6-Azaspiro[4.5]decan-7-one
Step 1: Oximation of Spiro[4.5]decan-6-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve spiro[4.5]decan-6-one (1.0 eq) in ethanol (5-10 mL per gram of ketone).
-
Reagent Addition: To the solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime. The product can be purified by recrystallization or column chromatography.
Step 2: Beckmann Rearrangement of Spiro[4.5]decan-6-one Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place the purified spiro[4.5]decan-6-one oxime (1.0 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) (typically 10 times the weight of the oxime) to the flask. The addition is exothermic and should be done with cooling.
-
Reaction: Heat the mixture to 100-120 °C and stir for the time determined by TLC monitoring (typically 1-3 hours).
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude lactam is then purified by column chromatography on silica gel.
| Step | Reactants | Reagents | Solvent | Temperature | Time | Typical Yield |
| Oximation | Spiro[4.5]decan-6-one | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux | 2-4 h | >90% |
| Beckmann Rearrangement | Spiro[4.5]decan-6-one oxime | Polyphosphoric acid | Neat | 100-120 °C | 1-3 h | 70-85% |
C. Mechanistic Pathway of the Beckmann Rearrangement
Caption: Beckmann rearrangement pathway for 2-azaspiro[4.5]decan-1-one synthesis.
II. The Schmidt Reaction: An Alternative Rearrangement Strategy
The Schmidt reaction provides another classical route to amides and lactams from ketones, utilizing hydrazoic acid (HN₃) in the presence of a strong acid.[6][7] This method can also be applied to the synthesis of 2-azaspiro[4.5]decan-1-one from spiro[4.5]decan-2-one.
A. Mechanistic Nuances of the Schmidt Reaction
The reaction is initiated by the protonation of the ketone, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. Subsequent dehydration leads to a diazoiminium ion. Similar to the Beckmann rearrangement, a 1,2-alkyl shift with concomitant expulsion of dinitrogen gas results in the formation of a nitrilium ion, which is then hydrolyzed to the lactam. A key consideration in the Schmidt reaction is the migratory aptitude of the groups attached to the carbonyl carbon, which can influence the regioselectivity of the rearrangement in unsymmetrical ketones.
B. General Experimental Considerations
The Schmidt reaction is typically carried out by treating the ketone with sodium azide in a strong acid such as sulfuric acid or a mixture of trifluoroacetic acid and dichloromethane. The reaction is often exothermic and requires careful temperature control. Due to the hazardous nature of hydrazoic acid, which is generated in situ, this reaction should be performed with appropriate safety precautions in a well-ventilated fume hood.
Caption: Schmidt reaction pathway for 2-azaspiro[4.5]decan-1-one synthesis.
III. Reductive Amination and Intramolecular Cyclization: Modern and Convergent Approaches
More contemporary strategies for the synthesis of γ-lactams, including 2-azaspiro[4.5]decan-1-one, involve reductive amination followed by intramolecular cyclization. These methods offer the potential for more convergent and atom-economical routes.
A. Tandem Reductive Amination/Lactamization
A one-pot approach involves the reductive amination of a suitable keto-acid precursor. For the synthesis of 2-azaspiro[4.5]decan-1-one, a potential precursor would be 1-(2-carboxyethyl)cyclohexanecarboxylic acid. In the presence of an amine source (e.g., ammonia or an ammonium salt) and a reducing agent, the keto group is converted to an amine, which then undergoes spontaneous intramolecular cyclization to form the lactam.[8][9] Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.
B. Intramolecular Cyclization of Amino Acids
Another related strategy involves the synthesis of the corresponding amino acid precursor, 1-(2-aminoethyl)cyclohexanecarboxylic acid, followed by intramolecular cyclization.[6] This cyclization can be promoted by heating or by using coupling reagents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
C. Conceptual Synthetic Workflow
Caption: Reductive amination/cyclization approach to 2-azaspiro[4.5]decan-1-one.
IV. Data Presentation
| Parameter | 2-Azaspiro[4.5]decan-1-one |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| ¹H NMR (predicted) | Peaks corresponding to the spirocyclic structure |
| ¹³C NMR (predicted) | Peaks including a carbonyl carbon (~175 ppm) |
| IR (predicted) | Characteristic C=O stretch (~1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 154.1226 |
Note: Experimental data for 2-azaspiro[4.5]decan-1-one is limited in publicly available literature. The data presented is a combination of predicted values and data from analogous structures.[10]
V. Conclusion and Future Perspectives
The synthesis of 2-azaspiro[4.5]decan-1-one can be achieved through several established and modern synthetic methodologies. The Beckmann rearrangement of spiro[4.5]decan-2-one oxime stands out as a robust and well-documented approach, with the synthesis of its constitutional isomer providing a detailed experimental blueprint. The Schmidt reaction offers a viable, albeit more hazardous, alternative. Modern methods centered around reductive amination and intramolecular cyclization present opportunities for more convergent and potentially stereocontrolled syntheses, particularly with the development of chiral catalysts.
For drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, safety considerations, and the desired level of stereochemical control. The continued exploration of novel catalytic systems for these transformations will undoubtedly lead to more efficient and sustainable syntheses of this valuable spirocyclic scaffold, paving the way for the discovery of new and improved therapeutic agents.
VI. References
-
Wikipedia. (2023). Beckmann rearrangement. [Link]
-
PubChem. 2-azaspiro[4.5]decan-1-one. [Link]
-
Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863-1877. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Li, A. Y. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]
-
M. Smith, J. March. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.
-
S. N. Ege. Organic Chemistry: Structure and Reactivity. 5th ed., Houghton Mifflin, 2003.
-
Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 500-504. [Link]
-
Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-517. [Link]
-
Canesi, S., et al. (2004). General Synthesis of 1-Oxaspiro(4.5)decan-2-ones and 1-Oxaspiro(4.5)decanes from 5-Methylene-2(5H)-furanone. The Journal of Organic Chemistry, 69(8), 2692-2698. [Link]
-
Wang, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
-
Hussain, A., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047-16064. [Link]
-
Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(41), 8234-8240. [Link]
-
Wisdomlib. (2024). Intramolecular cyclization: Significance and symbolism. [Link]
-
El-Sayed, W. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2753. [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
-
PubChem. 1-Azaspiro(4.5)decan-2-one. [Link]
-
Duan, S., et al. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development, 25(10), 2266-2273. [Link]
-
Gonzalez-de-la-Fuente, O., et al. (2021). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 11(11), 1361. [Link]
-
da Silva, F. M., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Denton, R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(30), 7805-7811. [Link]
-
PubChem. Spiro[4.5]decan-2-one. [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
Al-Hourani, B. J. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Sciences, 7(03), 1-5. [Link]
-
PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. [Link]
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Intramolecular cyclization: Significance and symbolism [wisdomlib.org]
- 7. Spiro(4.5)decan-2-one | C10H16O | CID 557153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. PubChemLite - 2-azaspiro[4.5]decan-1-one (C9H15NO) [pubchemlite.lcsb.uni.lu]
